molecular formula C22H36N2+2 B13755343 1,4-Bis(triallylammonium)-2-butene dibromide CAS No. 51523-45-6

1,4-Bis(triallylammonium)-2-butene dibromide

Cat. No.: B13755343
CAS No.: 51523-45-6
M. Wt: 328.5 g/mol
InChI Key: LPQWSHZCDQSVEG-BUHFOSPRSA-N
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Description

1,4-Bis(triallylammonium)-2-butene dibromide is a chemical compound with the formula C22H36Br2N2. It is known for its unique structure, which includes two triallylammonium groups attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(triallylammonium)-2-butene dibromide typically involves the reaction of triallylamine with 1,4-dibromo-2-butene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(triallylammonium)-2-butene dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(triallylammonium)-2-butene dibromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(triallylammonium)-2-butene dibromide involves its interaction with molecular targets through its triallylammonium groups. These groups can form ionic bonds with negatively charged molecules, facilitating various chemical reactions. The compound’s unique structure allows it to participate in multiple pathways, making it versatile in its applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(triallylammonium)-2-butene dibromide is unique due to its triallylammonium groups, which provide distinct chemical properties and reactivity. This makes it suitable for a wide range of applications, from organic synthesis to industrial production .

Biological Activity

1,4-Bis(triallylammonium)-2-butene dibromide is a quaternary ammonium compound characterized by its dual triallylammonium groups. This unique structure enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins. The triallylammonium groups facilitate the compound's penetration into cell membranes, leading to potential cytotoxic effects on various cell types.

Cytotoxicity Studies

Research indicates that compounds with similar structures exhibit significant cytotoxicity against transformed B- and T-cells. For instance, studies on related benzodiazepine derivatives have shown that structural modifications can enhance selectivity and potency against specific cell types, suggesting that this compound may exhibit similar properties .

Case Studies

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to similar compounds:

CompoundCytotoxicity (IC50)T-cell SelectivityGenetic Toxicity
This compoundTBDHighTBD
1,4-benzodiazepine-2,5-dioneSub-micromolarYesModerate
2,3-Dibromo-2-butene-1,4-diolModerateNoHigh

Notes :

  • TBD = To be determined; further studies are required to establish precise values for this compound.

Research Findings

Recent findings indicate that the dual triallylammonium structure significantly enhances the compound's reactivity with biological macromolecules. This feature may lead to increased efficacy in applications such as antimicrobial agents or anticancer therapies.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for exploration include:

  • Mechanistic Studies : Understanding the specific pathways through which this compound exerts its cytotoxic effects.
  • Therapeutic Applications : Investigating potential uses in cancer therapy or as an antimicrobial agent.
  • Safety Assessments : Conducting comprehensive toxicological evaluations to determine safety profiles for clinical use.

Properties

CAS No.

51523-45-6

Molecular Formula

C22H36N2+2

Molecular Weight

328.5 g/mol

IUPAC Name

tris(prop-2-enyl)-[(E)-4-[tris(prop-2-enyl)azaniumyl]but-2-enyl]azanium

InChI

InChI=1S/C22H36N2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h7-14H,1-6,15-22H2/q+2/b14-13+

InChI Key

LPQWSHZCDQSVEG-BUHFOSPRSA-N

Isomeric SMILES

C=CC[N+](CC=C)(CC=C)C/C=C/C[N+](CC=C)(CC=C)CC=C

Canonical SMILES

C=CC[N+](CC=C)(CC=C)CC=CC[N+](CC=C)(CC=C)CC=C

Origin of Product

United States

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